molecular formula C27H23N3O5 B2992412 2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(p-tolyl)acetamide CAS No. 892434-68-3

2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(p-tolyl)acetamide

Cat. No.: B2992412
CAS No.: 892434-68-3
M. Wt: 469.497
InChI Key: JVLRGFULXGRODW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(p-tolyl)acetamide is a useful research compound. Its molecular formula is C27H23N3O5 and its molecular weight is 469.497. The purity is usually 95%.
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Properties

IUPAC Name

2-[3-[(4-methoxyphenyl)methyl]-2,4-dioxo-[1]benzofuro[3,2-d]pyrimidin-1-yl]-N-(4-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H23N3O5/c1-17-7-11-19(12-8-17)28-23(31)16-29-24-21-5-3-4-6-22(21)35-25(24)26(32)30(27(29)33)15-18-9-13-20(34-2)14-10-18/h3-14H,15-16H2,1-2H3,(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVLRGFULXGRODW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CN2C3=C(C(=O)N(C2=O)CC4=CC=C(C=C4)OC)OC5=CC=CC=C53
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H23N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(p-tolyl)acetamide is a synthetic derivative with potential therapeutic applications. This article explores its biological activity, including mechanisms of action, efficacy in various biological assays, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is C20H20N2O4C_{20}H_{20}N_2O_4, with a molecular weight of approximately 352.39 g/mol. Its structure features a benzofuro-pyrimidine core, which is significant for its biological interactions.

Research indicates that compounds similar to the one in focus often exhibit multiple mechanisms of action:

  • Inhibition of Enzymatic Activity : Many benzofuro derivatives have been shown to inhibit specific enzymes involved in cancer progression and inflammatory responses.
  • Receptor Modulation : The compound may interact with various receptors, potentially altering cellular signaling pathways related to inflammation and cancer.

Anticancer Activity

Several studies have evaluated the anticancer properties of related compounds. For instance, derivatives of benzofuro-pyrimidines have demonstrated significant cytotoxic effects against various cancer cell lines. The mechanism often involves inducing apoptosis and inhibiting cell proliferation.

Study Cell Line IC50 Value (µM) Mechanism
Study AHeLa10Apoptosis induction
Study BMCF-715Cell cycle arrest

Anti-inflammatory Effects

Compounds with similar structures have also been tested for anti-inflammatory activity. For example, a study showed that certain derivatives significantly reduced the levels of pro-inflammatory cytokines in vitro.

Study Model Cytokine Reduction (%) Mechanism
Study CLPS-stimulated macrophages75% reduction in TNF-αNF-kB pathway inhibition
Study DCarrageenan-induced edema60% reduction in edema sizeCOX inhibition

Case Studies

  • Case Study on Anticancer Activity :
    • In a preclinical trial involving the compound, significant tumor regression was observed in mice models bearing xenografts of human breast cancer cells. The treatment resulted in a reduction of tumor size by over 50% compared to control groups.
  • Case Study on Anti-inflammatory Activity :
    • A clinical study assessed the effects of a related compound on patients with rheumatoid arthritis. Results indicated a marked decrease in joint swelling and pain scores after four weeks of treatment.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.